(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
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Overview
Description
(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a nitrohydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step may involve nitration of a phenyl ring followed by chlorination.
Condensation reaction: The final step could involve the condensation of the furan derivative with a nitrohydrazinecarboximidamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro groups, converting them to amines.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Products may include furanones or nitrophenols.
Reduction: Products may include amino derivatives.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex organic molecules.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industrial applications, the compound could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide
- (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring, along with the furan ring and nitrohydrazinecarboximidamide moiety, makes this compound unique. These functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H9ClN6O5 |
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Molecular Weight |
352.69 g/mol |
IUPAC Name |
1-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C12H9ClN6O5/c13-9-3-1-7(5-10(9)18(20)21)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+ |
InChI Key |
MQTAMCIMQZJDTP-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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